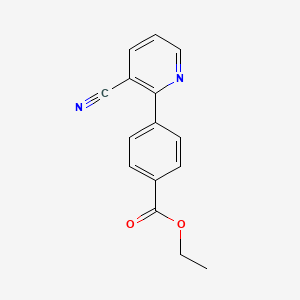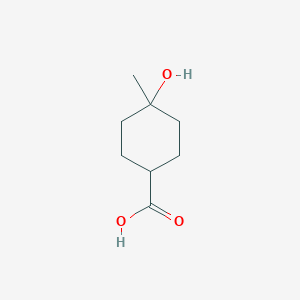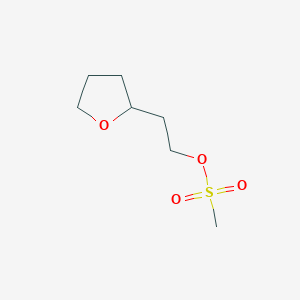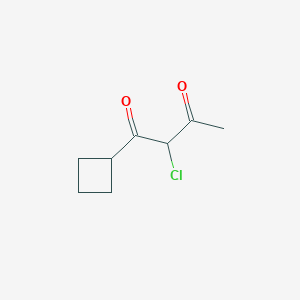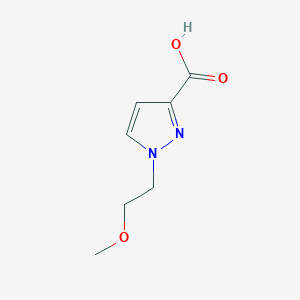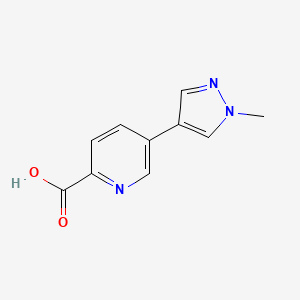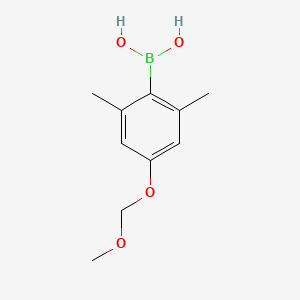![molecular formula C7H11N3 B1426562 Methyl[2-(pyrazin-2-yl)ethyl]amine CAS No. 1340498-41-0](/img/structure/B1426562.png)
Methyl[2-(pyrazin-2-yl)ethyl]amine
Vue d'ensemble
Description
“Methyl[2-(pyrazin-2-yl)ethyl]amine” is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl[2-(pyrazin-2-yl)ethyl]amine” is 1S/C7H11N3/c1-8-3-2-7-6-9-4-5-10-7/h4-6,8H,2-3H2,1H3 . This indicates the presence of a methyl group (CH3), an ethyl group (C2H5), and a pyrazinyl group (C4H2N2) in the molecule.
Physical And Chemical Properties Analysis
“Methyl[2-(pyrazin-2-yl)ethyl]amine” is a liquid at room temperature . It has a molecular weight of 137.18 . More specific physical and chemical properties are not available in the searched resources.
Applications De Recherche Scientifique
Anticancer Drug Design
“Methyl[2-(pyrazin-2-yl)ethyl]amine” derivatives have been explored for their potential in anticancer drug design. The pyrazine compounds, including this molecule, have been studied for their ability to inhibit the SHP2 protein, which is closely related to cancer cell proliferation, diversity, migration, and metabolism . This research is crucial as it contributes to the development of novel drugs for cancer treatment.
Enzyme Inhibition
The molecule has been identified as part of the structure of SHP099, a potent and selective allosteric inhibitor of SHP2, which is a protein tyrosine phosphatase involved in monitoring cell proliferation . This application is significant in the field of enzyme inhibition, where precise targeting of specific enzymes can lead to breakthroughs in treating various diseases.
Antimicrobial Activity
Compounds with a pyrazine structure, such as “Methyl[2-(pyrazin-2-yl)ethyl]amine”, have been associated with antimicrobial activity. Pyrrolopyrazine derivatives, which include pyrazine rings, have exhibited antibacterial, antifungal, and antiviral activities . This makes them valuable in the search for new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazine derivatives are also being researched. The structural features of these molecules contribute to their potential in treating inflammation-related conditions .
Kinase Inhibition
Pyrrolopyrazine derivatives, which include pyrazine-based structures, have shown activity in kinase inhibition. This is particularly relevant in the treatment of diseases where kinase activity is dysregulated .
Antioxidant Effects
The antioxidant effects of pyrazine derivatives are another area of interest. These compounds can help in combating oxidative stress, which is a factor in many chronic diseases .
Antitumor Activity
The antitumor activity of pyrazine compounds is a promising field of study. Their ability to act as cytotoxic agents against cancer cells is being investigated, which could lead to new treatments for various cancers .
Hepatic Fibrosis Treatment
Research has been conducted on novel heterocyclic compounds with pyrazine structures for their potential biological activities against hepatic stellate cells. This is relevant in the context of treating hepatic fibrosis .
Mécanisme D'action
Target of Action
Methyl[2-(pyrazin-2-yl)ethyl]amine is a nitrogen-containing heterocyclic compound . Similar pyrazine compounds have been found to interact with the ptp domain of shp2 .
Mode of Action
It is known that similar pyrazine compounds form a hydrogen bond with glu250 of shp2’s ptp domain and a hydrogen bond with thr218 that lies on the loop between domains c-sh2 and ptp .
Biochemical Pathways
Pyrazine compounds are known to affect a wide range of biological activities .
Result of Action
Similar pyrazine compounds have shown a wide range of biological activities .
Propriétés
IUPAC Name |
N-methyl-2-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-8-3-2-7-6-9-4-5-10-7/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAZTGAMLBBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(pyrazin-2-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1426479.png)
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)

![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
